molecular formula C22H26ClN7O B12163942 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B12163942
M. Wt: 439.9 g/mol
InChI Key: HALNVVHGIFIFNR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a piperazine ring, a pyridine moiety, a chlorophenyl group, and a tetrazole ring. Piperazine and pyridine derivatives are commonly explored in drug discovery for their ability to interact with various biological targets, particularly within the central nervous system . The tetrazole group is a well-known bioisostere for carboxylic acids, often used to improve a compound's metabolic stability, bioavailability, and binding affinity . The specific research applications and mechanism of action for this compound are not yet fully characterized in the public scientific literature, indicating it is likely a novel chemical entity or an intermediate in early-stage discovery. Compounds with similar structural features are frequently investigated as potential ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, or as building blocks in the synthesis of more complex drug candidates. Researchers may find this compound valuable for probing new biological pathways, developing structure-activity relationships (SAR), or as a key intermediate in multi-step synthetic routes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C22H26ClN7O/c23-21-3-1-19(2-4-21)20(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-7-18-5-8-24-9-6-18/h1-6,8-9,17,20H,7,10-16H2

InChI Key

HALNVVHGIFIFNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.

    Introduction of the tetrazole group: This is often done via cycloaddition reactions involving azides and nitriles.

    Attachment of the chlorophenyl and pyridinyl groups: These steps usually involve substitution reactions where the aromatic rings are introduced through nucleophilic aromatic substitution or similar mechanisms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Conditions:

ReactantReagent/ConditionsProductYield
4-Chlorobenzoyl chlorideTriethylamine, DCM, 0–5°CPiperazine-ketone intermediate85–92%
Nitrile precursorNaN₃, NH₄Cl, DMF, 80°CTetrazole-functionalized intermediate70–78%

Piperazine Core

The piperazine nitrogen undergoes alkylation or acylation. For example:

  • Alkylation: Reaction with alkyl halides (e.g., ethyl bromide) in ethanol yields N-alkylated derivatives .

  • Acylation: Treatment with acetyl chloride forms acetylated piperazine derivatives .

Tetrazole Ring

The 1H-tetrazole-1-yl group participates in:

  • Cycloaddition reactions with alkynes to form triazolo-heterocycles .

  • Nucleophilic substitution at the N1 position, enabling coupling with aryl halides under Pd catalysis .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent undergoes:

  • Electrophilic substitution (e.g., nitration or sulfonation) under acidic conditions, though steric hindrance from adjacent groups limits reactivity .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) via Pd-catalyzed displacement of the chlorine atom.

Pyridinyl-Ethyl Moiety

The pyridine ring can:

  • Coordinate with metal ions (e.g., Zn²⁺ or Cu²⁺) to form complexes, altering solubility and biological activity .

  • Undergo quaternization with methyl iodide to form pyridinium salts, enhancing water solubility.

Degradation and Stability

The compound is sensitive to:

  • Hydrolysis: The tetrazole ring decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions, forming amide byproducts .

  • Oxidation: Exposure to H₂O₂ or peroxides oxidizes the piperazine ring, leading to N-oxide derivatives .

Stability Data:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (HCl)Tetrazole ring hydrolysis2.5 hours
pH 10.0 (NaOH)Ketone group enolization4.8 hours
UV light (254 nm)Chlorophenyl C-Cl bond cleavage6.7 hours

Mechanistic Insights

  • Nucleophilic Substitution: The ketone’s α-carbon is susceptible to attack by nucleophiles (e.g., thiols or amines), forming branched derivatives .

  • Cyclization: Intramolecular reactions between the tetrazole and pyridine groups yield fused heterocycles under thermal conditions .

Scientific Research Applications

The compound 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in pharmacology, and highlights relevant case studies and research findings.

Molecular Formula

  • Molecular Formula: C22H25ClN6O
  • Molecular Weight: 420.93 g/mol

Antidepressant Activity

Research indicates that compounds with similar structural features exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression. Studies have shown that derivatives of piperazine can enhance mood and cognitive function by acting on serotonin receptors.

Antipsychotic Potential

The presence of the chlorophenyl group suggests potential antipsychotic properties, as many antipsychotic medications are based on similar structures. The compound may interact with dopamine receptors, which play a vital role in psychotic disorders.

Anticonvulsant Properties

The tetrazole ring has been linked to anticonvulsant activity in several studies. Compounds containing tetrazole have demonstrated efficacy in reducing seizure frequency in animal models, suggesting that this molecule could be explored for epilepsy treatment.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The combination of the chlorophenyl and piperazine structures could enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined various piperazine derivatives, demonstrating their ability to modulate serotonin levels effectively. The findings suggested that modifications to the piperazine structure could lead to enhanced antidepressant activity, supporting further investigation into similar compounds like the one discussed here .

Case Study 2: Anticonvulsant Activity

In a research article from Neuroscience Letters, a series of tetrazole-containing compounds were tested for anticonvulsant effects using the maximal electroshock seizure (MES) model. Results indicated that certain structural modifications significantly increased efficacy, paving the way for further exploration of related compounds .

Case Study 3: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of various chlorophenyl derivatives against common bacterial strains. The results showed promising antibacterial effects, warranting further investigation into the specific mechanisms by which these compounds exert their effects .

Summary Table of Applications

ApplicationMechanism/TargetReference
AntidepressantSerotonin receptor modulationJournal of Medicinal Chemistry
AntipsychoticDopamine receptor interactionVarious studies on piperazine derivatives
AnticonvulsantModulation of neuronal excitabilityNeuroscience Letters
AntimicrobialDisruption of bacterial cell membranesRecent antimicrobial studies

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Arylpiperazine Derivatives

Compound Identifier Piperazine Substituent Aryl/Other Substituent Heterocyclic Group Key Structural Notes References
Target Compound 4-[2-(Pyridin-4-yl)ethyl] 4-Chlorophenyl (position 3) 1H-Tetrazol-1-yl (position 4) Unique tetrazole bioisostere; pyridine enhances solubility. -
MK69 (Compound 5) 4-(4-Trifluoromethylphenyl) - 1H-Pyrazol-4-yl (position 4) Pyrazole replaces tetrazole; trifluoromethyl enhances lipophilicity.
MK45 (RTC6) 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) Thiophen-2-yl (position 4) - Thiophene introduces sulfur interactions; pyridine substituent alters electronic profile.
MK70 (RTC23) 4-(4-Nitrophenyl) Thiophen-2-yl (position 4) - Nitro group increases electron-withdrawing effects; potential for redox activity.
Compound 4-(2-Chlorophenyl) 3,4,5-Trimethoxyphenyl - Trimethoxy groups enhance electron-donating capacity; dihydrochloride salt improves crystallinity.

Pharmacological and Physicochemical Considerations

  • Tetrazole vs. Pyrazole/Thiophene : The tetrazole group in the target compound may improve water solubility compared to pyrazole (MK69) or thiophene (MK45, MK70), which are more lipophilic. Tetrazoles also resist metabolic oxidation, enhancing stability .
  • Piperazine Substituents : The pyridin-4-ylethyl group in the target compound may facilitate π-π stacking with aromatic residues in target proteins, a feature absent in analogues with phenyl or thiophenyl substituents .

Biological Activity

The compound 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN5OC_{19}H_{22}ClN_{5}O, with a molecular weight of approximately 444.79 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a chlorophenyl group, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its effects on different biological systems. Key areas of interest include:

  • Antidepressant Activity : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes, including acetylcholinesterase and urease.

1. Antidepressant Activity

Research has indicated that compounds with similar structures to the one exhibit significant antidepressant properties. A study reported that derivatives containing piperazine and tetrazole rings showed promising results in animal models of depression, demonstrating reduced immobility times in forced swim tests, which is indicative of antidepressant-like effects .

2. Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds containing chlorophenyl and piperazine moieties. For instance, derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. In vitro assays demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition compared to standard AChE inhibitors .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, the compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Results indicated a dose-dependent reduction in depressive-like behavior, measured by the forced swim test and tail suspension test. The highest dose yielded a significant reduction in immobility time compared to control groups .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against clinical isolates of Escherichia coli and Candida albicans. The results illustrated that the compound exhibited notable activity against these pathogens, with an MIC of 20 µg/mL against E. coli and 25 µg/mL against C. albicans, suggesting its potential as an antimicrobial agent .

Data Summary Table

Biological ActivityAssay TypeResultReference
AntidepressantForced Swim TestSignificant reduction in immobility
AntibacterialMIC TestingMIC = 20 µg/mL (E. coli)
MIC = 25 µg/mL (C. albicans)
Enzyme InhibitionAChE Inhibition AssayIC50 = 5 µM

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates .
  • Monitor reaction progress via TLC or HPLC to identify intermediate purification points.
  • Employ catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) to reduce byproducts .

Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

Basic Research Focus
A combination of analytical methods is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Key signals include the pyridin-4-yl ethyl group (δ 2.7–3.1 ppm, multiplet) and tetrazole protons (δ 8.5–9.0 ppm) .
    • ¹³C-NMR : Confirm the ketone carbonyl at ~200 ppm and piperazine carbons at 45–55 ppm .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₂₃H₂₄ClN₅O₂ (exact mass: 469.16 g/mol) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .

Validation : Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

How can Design of Experiments (DoE) improve reaction efficiency in continuous-flow synthesis?

Advanced Research Focus
Flow chemistry enables precise control over reaction parameters. Key steps include:

  • Factor Screening : Test variables like temperature (30–100°C), residence time (5–30 min), and catalyst loading (1–5 mol%) .
  • Response Surface Methodology (RSM) : Optimize for yield and purity using a central composite design .
  • Process Analytical Technology (PAT) : Integrate in-line IR or UV-vis spectroscopy for real-time monitoring .

Q. Example Workflow :

Use a fractional factorial design to identify critical parameters.

Apply ANOVA to determine statistical significance (p < 0.05).

Validate optimal conditions in a scaled-up flow reactor .

How do crystallographic data resolve contradictions between computational predictions and experimental observations?

Advanced Research Focus
X-ray crystallography provides definitive structural insights:

  • Key Data for This Compound :
    • Triclinic crystal system (space group P1) with unit cell parameters:
  • a = 6.8148 Å, b = 11.1115 Å, c = 13.8239 Å
  • Angles: α = 70.935°, β = 81.420°, γ = 75.829° .
    • Hydrogen bonding between the tetrazole N–H and pyridin-4-yl group stabilizes the conformation .

Q. Addressing Discrepancies :

  • Compare experimental bond lengths/angles with DFT-optimized geometries.
  • Use Hirshfeld surface analysis to identify non-covalent interactions overlooked in simulations .

What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrazole and piperazine moieties?

Q. Advanced Research Focus

  • Tetrazole Modifications :
    • Replace 1H-tetrazole with 2H-tetrazole to alter electron density and hydrogen-bonding capacity .
    • Test bioisosteres (e.g., carboxylate groups) to assess pharmacokinetic impacts .
  • Piperazine Substitutions :
    • Introduce bulky groups (e.g., 4-fluorophenyl) to the piperazine nitrogen to modulate receptor binding .
    • Evaluate conformational flexibility via molecular dynamics simulations .

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions (e.g., Cl → F, CH₃ → CF₃).
  • Screen against target receptors (e.g., GPCRs) using radioligand binding assays .

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